

Application Notes & Protocols for 4-Azidobutyl Methanesulfonate in Click Chemistry

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Compound of Interest

Compound Name: 4-Azidobutyl methanesulfonate

CAS No.: 320573-75-9

Cat. No.: B127834

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Introduction: A Bifunctional Linker for Modern Bioconjugation and Material Science

4-Azidobutyl methanesulfonate is a hetero-bifunctional linker molecule that has emerged as a valuable tool for researchers at the intersection of chemistry, biology, and materials science. Its unique structure, featuring a terminal azide group and a methanesulfonate leaving group, allows for a two-step sequential conjugation strategy. This enables the precise and efficient linking of two different molecular entities.

The azide moiety serves as a handle for "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts.^[1] Specifically, the azide group readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage, a cornerstone of modern bioconjugation for applications ranging from drug development to diagnostics.^{[2][3][4]} The methanesulfonate group, on the other hand, is an excellent leaving group, susceptible to nucleophilic substitution by moieties such as amines or thiols. This dual functionality makes **4-azidobutyl**

methanesulfonate an ideal reagent for tethering molecules that may not possess a native azide or alkyne group.

This technical guide provides a comprehensive overview of the principles and protocols for utilizing **4-azidobutyl methanesulfonate** in click chemistry applications, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to successfully implement this versatile linker in their work.

Chemical Properties and Handling

Property	Value	Reference
Chemical Name	4-Azidobutyl methanesulfonate	[5]
Synonyms	4-Azido-1-methanesulfonate-1-butanol	[5]
CAS Number	320573-75-9	[6]
Molecular Formula	C ₅ H ₁₁ N ₃ O ₃ S	N/A
Molecular Weight	193.23 g/mol	N/A
Appearance	Colorless to pale yellow oil	N/A

Safety and Handling: **4-Azidobutyl methanesulfonate** should be handled with care in a well-ventilated fume hood.[6] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6] Store the reagent in a tightly sealed container in a cool, dry place away from sources of ignition.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[5][6][7]

Core Applications of 4-Azidobutyl Methanesulfonate

The dual functionality of **4-azidobutyl methanesulfonate** opens up a wide array of applications:

- **Bioconjugation:** This is a primary application where the methanesulfonate group can first react with a biomolecule (e.g., a protein's lysine residue). The resulting azide-functionalized

biomolecule can then be "clicked" to an alkyne-modified entity, such as a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain for improved stability.[3][4][8]

- **Surface Modification:** The methanesulfonate can be used to anchor the molecule to a surface containing nucleophilic groups. The exposed azide groups then create a "clickable" surface for the immobilization of proteins, peptides, or other molecules.[9]
- **Drug Development:** In the synthesis of antibody-drug conjugates (ADCs), this linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.[4][10]
- **Materials Science:** It can be employed to functionalize polymers and other materials, introducing azide handles for subsequent modification via click chemistry.[9]

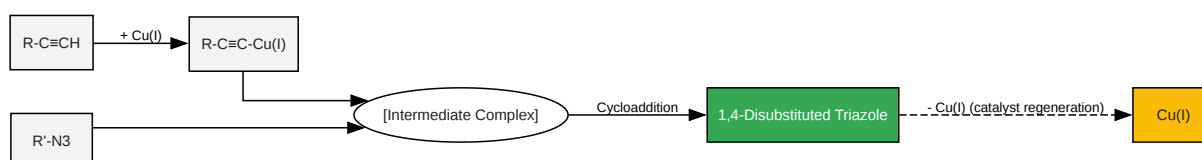
Reaction Mechanisms: CuAAC and SPAAC

The azide group of **4-azidobutyl methanesulfonate** can react with alkynes via two primary click chemistry pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry.[2] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole regioisomer.[9][11] The reaction is highly efficient and can be performed in a variety of solvents, including water, often at room temperature.[12][13]

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.[12]

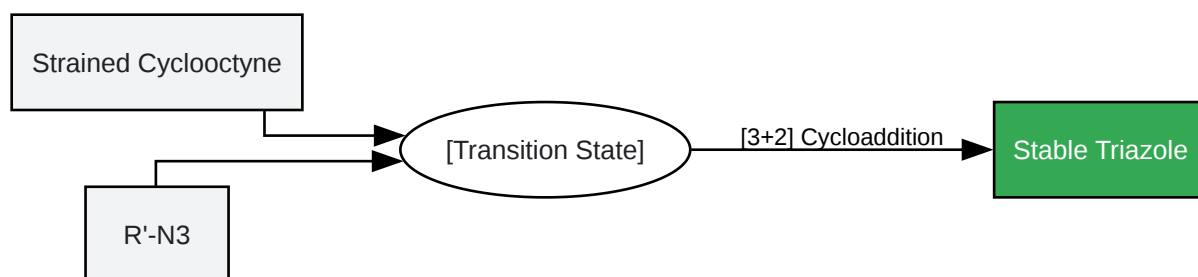


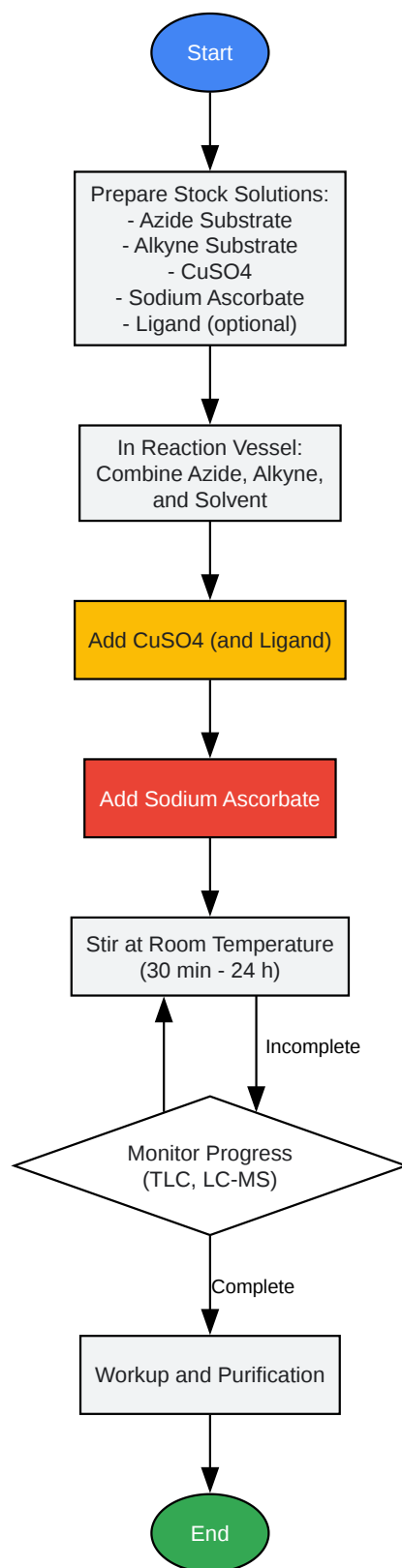
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Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC provides an excellent alternative.^{[14][15]} This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts with an azide without the need for a catalyst.^{[16][17]} The driving force for this reaction is the release of ring strain in the cyclooctyne.^[14]





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